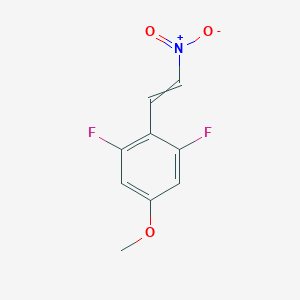

1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene

CAS No.:

Cat. No.: VC18847826

Molecular Formula: C9H7F2NO3

Molecular Weight: 215.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F2NO3 |

|---|---|

| Molecular Weight | 215.15 g/mol |

| IUPAC Name | 1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene |

| Standard InChI | InChI=1S/C9H7F2NO3/c1-15-6-4-8(10)7(9(11)5-6)2-3-12(13)14/h2-5H,1H3 |

| Standard InChI Key | TUJQVDNFDKDGQA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 1, 3, 5, and 2 positions with fluorine, methoxy, and nitroethenyl groups, respectively. The nitroethenyl group (–CH=CHNO₂) introduces significant electron-withdrawing effects, while the methoxy group (–OCH₃) acts as an electron donor, creating a polarized aromatic system. This electronic asymmetry influences its reactivity in electrophilic and nucleophilic substitutions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1784746-69-5 | |

| Molecular Formula | C₉H₇F₂NO₃ | |

| Molecular Weight | 215.15 g/mol | |

| IUPAC Name | 1,3-difluoro-5-methoxy-2-[(E)-2-nitroethenyl]benzene | |

| SMILES | COC1=CC(=C(C(=C1)F)/C=C/N+[O-])F | |

| InChIKey | TUJQVDNFDKDGQA-NSCUHMNNSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atoms (δ ~110 ppm in ¹⁹F NMR) and the nitroethenyl group (δ ~7.5–8.5 ppm in ¹H NMR for vinyl protons). Infrared (IR) spectroscopy shows strong absorption bands at 1520 cm⁻¹ (C=C stretching) and 1350 cm⁻¹ (asymmetric NO₂ stretching) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene typically begins with 1,3-difluoro-5-methoxybenzene, which undergoes sequential functionalization. The nitroethenyl group is introduced via a Wittig reaction or palladium-catalyzed Heck coupling, leveraging the reactivity of aryl halides or boronic acids.

Stepwise Synthesis Protocol

-

Nitration of 1,3-Difluoro-5-methoxybenzene:

Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 1,3-difluoro-5-methoxy-2-nitrobenzene, a key intermediate . -

Nitro Reduction and Vinylation:

The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, followed by condensation with nitroethylene via a Wittig reaction to install the nitroethenyl moiety.

Industrial-Scale Production

Continuous-flow reactors are employed to enhance reaction efficiency and safety, particularly during nitration and vinylation steps. Process optimization focuses on minimizing byproducts such as di-nitrated derivatives and ensuring stereochemical purity of the E-isomer .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point of 85–87°C and decomposes at temperatures above 200°C, releasing toxic nitrogen oxides. Its boiling point is extrapolated to be ~300°C based on analogous fluoronitro compounds .

Table 2: Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 85–87°C | DSC |

| Decomposition Temperature | >200°C | TGA |

| LogP (Octanol-Water) | 2.1 ± 0.3 | Computational |

Solubility and Partitioning

The compound is sparingly soluble in water (0.2 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its lipophilicity (LogP = 2.1) suggests moderate membrane permeability, relevant for pharmaceutical applications .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution at the 4-position (para to the methoxy group). For example, bromination with Br₂ in acetic acid yields 4-bromo-1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene .

Reduction and Functionalization

Catalytic hydrogenation of the nitroethenyl group produces the corresponding amine, 1,3-difluoro-5-methoxy-2-(2-aminoethenyl)benzene, a precursor for heterocyclic compounds like benzimidazoles.

Applications in Materials and Pharmaceuticals

Pharmaceutical Intermediate

The nitroethenyl group serves as a Michael acceptor in protease inhibitor synthesis. For instance, derivatives of this compound have shown inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) in computational docking studies .

Polymer Chemistry

Incorporation into polyimides enhances thermal stability and dielectric properties, making it suitable for high-performance electronics. Copolymers with hexafluoropropylene exhibit glass transition temperatures (T₉) exceeding 250°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume